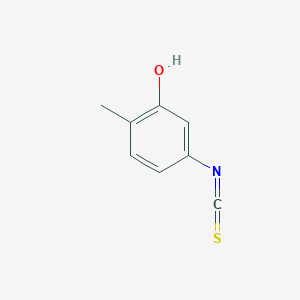

Phenol, 5-isothiocyanato-2-methyl-(9CI)

Description

Significance of Phenolic Structures in Functional Molecule Design

Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This structural motif is ubiquitous in nature and is a cornerstone in the design of functional molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can participate in various non-covalent interactions, such as π-stacking. These features are critical for molecular recognition and binding to biological targets. rsc.orglibretexts.org

The antioxidant properties of many phenolic compounds are a key aspect of their utility, stemming from their ability to scavenge free radicals. nih.gov Furthermore, the phenolic hydroxyl group is a versatile chemical handle, allowing for a wide range of chemical modifications to tailor the molecule's properties for specific applications, including the development of novel polymers and pharmaceutical agents. libretexts.org The biological and chemical activity of phenolic compounds is heavily dependent on their chemical structure, including the number and position of hydroxyl groups and other substituents on the aromatic ring. mdpi.com

Role of Isothiocyanate Functionality in Chemical Biology and Material Sciences

The isothiocyanate group (–N=C=S) is a highly reactive functional group that plays a significant role in both chemical biology and materials science. Isothiocyanates are known for their ability to react with nucleophiles, particularly primary amines and thiols, to form stable thiourea (B124793) and dithiocarbamate (B8719985) linkages, respectively. rsc.org This reactivity is the basis for their use as covalent labels for proteins and other biomolecules. rsc.org

In the realm of material sciences, the isothiocyanate group's reactivity allows it to be used for the surface functionalization of nanoparticles and other materials. For instance, isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles have been developed as building blocks for drug delivery systems. nih.gov The stability of the isothiocyanate group in aqueous media, unlike the related isocyanate group, makes it particularly suitable for bioconjugation reactions. nih.gov Many naturally occurring isothiocyanates, found in cruciferous vegetables, have been studied for their potential health benefits. mdpi.com

Overview of Research Trajectories for Multifunctional Organic Compounds

Research into multifunctional organic compounds is a burgeoning area of chemical science, driven by the desire to create molecules with tailored and complex functions. merckmillipore.com The integration of multiple distinct functional groups allows for the development of materials with novel electronic, optical, or biological properties. mdpi.com Current trends in organic chemistry emphasize the development of efficient and sustainable synthetic methods to access these complex molecules. chemeo.comnist.gov

A key research trajectory involves designing molecules that can perform multiple tasks, such as a therapeutic agent that also has a fluorescent tag for imaging. The development of such "theranostic" agents is a prime example of the power of multifunctional compounds. Another area of focus is the creation of advanced materials where different functional groups contribute to properties like self-healing, conductivity, or environmental responsiveness. The overarching goal is to move beyond simple molecules and create sophisticated chemical systems that can address complex challenges in medicine, technology, and beyond. chemeo.comnist.gov

Synthesis and Characterization of 5-isothiocyanato-2-methylphenol

While specific literature detailing the synthesis and properties of 5-isothiocyanato-2-methylphenol is scarce, a plausible synthetic route can be proposed based on well-established reactions for the formation of isothiocyanates. The most common method for synthesizing aryl isothiocyanates involves the conversion of a primary aromatic amine. rsc.orgnih.gov

The logical starting material for the synthesis of 5-isothiocyanato-2-methylphenol would be 5-amino-2-methylphenol. This precursor contains the required phenolic hydroxyl group and the methyl substituent on the aromatic ring, with a primary amine at the desired position for conversion to the isothiocyanate.

The conversion of the amine to the isothiocyanate can be achieved through several methods. A widely used approach is the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govbeilstein-journals.org Another common reagent for this transformation is thiophosgene. nih.gov

Table 1: General Properties of Key Functional Groups

| Functional Group | General Structure | Key Chemical Properties |

|---|---|---|

| Phenol (B47542) | Ar-OH | Weakly acidic; acts as a hydrogen bond donor/acceptor; susceptible to electrophilic aromatic substitution. |

Potential Applications and Research Directions

Given the dual functionality of 5-isothiocyanato-2-methylphenol, it could be a valuable molecule for a range of applications, although it is important to reiterate that these are hypothetical in the absence of direct experimental evidence.

The isothiocyanate group could be used to covalently attach the molecule to proteins or other biological macromolecules. This could be useful for creating probes to study biological systems or for developing targeted therapeutic agents. The phenolic part of the molecule could impart antioxidant properties or serve as a recognition element for specific biological targets.

In materials science, this compound could be used as a surface modifier for polymers or inorganic materials. The isothiocyanate would allow for covalent attachment to surfaces containing amine or thiol groups, while the phenolic hydroxyl could be used for further chemical modifications or to influence the surface properties, such as wettability.

Future research on 5-isothiocyanato-2-methylphenol would logically begin with the development of a reliable synthetic protocol and full characterization of the compound using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. Subsequent studies could then explore its reactivity and potential applications in the areas outlined above.

Table 2: Spectroscopic Data for Related Compounds

| Compound | Key IR Peaks (cm⁻¹) | 1H NMR (ppm) |

|---|---|---|

| 2-Methylphenol (o-Cresol) | ~3300-3600 (O-H stretch), ~1200 (C-O stretch) | Aromatic protons (~6.7-7.2), Methyl protons (~2.2), Hydroxyl proton (variable) |

| Phenyl isothiocyanate | ~2000-2200 (N=C=S stretch) | Aromatic protons (~7.2-7.4) |

Note: This table provides typical spectroscopic data for related simple compounds to infer the expected signals for 5-isothiocyanato-2-methylphenol. Actual data for the target compound is not available in the cited literature.

Phenol, 5-isothiocyanato-2-methyl-(9CI) is a fascinating example of a multifunctional organic compound that combines the well-established chemical properties of phenols and isothiocyanates. While specific research on this particular molecule is limited, its structure suggests significant potential for applications in chemical biology and materials science. The development of synthetic routes and a thorough characterization of its properties would be a valuable contribution to the field of organic chemistry and could open up new avenues for the design of novel functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

5-isothiocyanato-2-methylphenol |

InChI |

InChI=1S/C8H7NOS/c1-6-2-3-7(9-5-11)4-8(6)10/h2-4,10H,1H3 |

InChI Key |

QOWUGOIXNRMFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Phenol, 5 Isothiocyanato 2 Methyl 9ci

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic functional group. The central carbon atom is electron-deficient and susceptible to attack by various nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of derivatives.

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. nih.govbibliomed.org This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or dichloromethane (B109758), at room temperature or with gentle heating. researchgate.netanalis.com.my

The general reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable N,N'-disubstituted or N,N',N'-trisubstituted thiourea. The reactivity of the amine plays a role; alkylamines generally react readily, while arylamines may require heat to proceed. reddit.com

| Reactant Amine | Product Thiourea Derivative | Reaction Conditions |

| Primary Amine (R-NH₂) | N-(4-hydroxy-3-methylphenyl)-N'-alkyl/aryl-thiourea | Stirring in acetone, room temp. bibliomed.org |

| Secondary Amine (R₂NH) | N-(4-hydroxy-3-methylphenyl)-N',N'-dialkyl/diaryl-thiourea | Reflux in dichloromethane analis.com.my |

| Heterocyclic Amine | N-((heterocyclyl)carbamothioyl)-5-isothiocyanato-2-methylphenol | Condensation in anhydrous acetone nih.gov |

Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI) can react with alcohols and thiols, although these reactions are generally less facile than those with amines. The reaction with an alcohol (R'-OH) leads to the formation of an O-alkyl thiocarbamate. This reaction often requires a catalyst or elevated temperatures to proceed.

Similarly, reaction with a thiol (R'-SH) as the nucleophile results in the formation of a dithiocarbamate (B8719985) derivative. These reactions expand the synthetic utility of the parent isothiocyanate, providing access to compounds with different functional and structural properties. wikipedia.orgorganic-chemistry.org

| Nucleophile | Product Derivative | General Class |

| Alcohol (R'-OH) | O-R'- (4-hydroxy-3-methylphenyl)carbamothioate | O-Thiocarbamate wikipedia.org |

| Thiol (R'-SH) | S-R'- (4-hydroxy-3-methylphenyl)carbamodithioate | Dithiocarbamate |

The isothiocyanate group is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. nih.gov These reactions can occur through intramolecular or intermolecular pathways. For Phenol, 5-isothiocyanato-2-methyl-(9CI), the presence of the ortho-methyl and para-hydroxyl groups can influence cyclization pathways. Intermolecular cyclization reactions with bifunctional nucleophiles are common. For instance, reaction with compounds containing both an amine and a hydroxyl or thiol group can lead to the formation of five- or six-membered heterocyclic rings, such as thiazolidines or thiazines, after a subsequent cyclization step. rsc.orgnih.gov

Electrophilic Aromatic Substitution on the Phenol Ring

The benzene (B151609) ring of Phenol, 5-isothiocyanato-2-methyl-(9CI) is subject to electrophilic aromatic substitution (EAS) reactions. fiveable.me The regioselectivity of these substitutions is determined by the directing effects of the three existing substituents: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the isothiocyanate (-NCS) group.

Hydroxyl (-OH) Group: A strongly activating, ortho-, para-directing group.

Methyl (-CH₃) Group: A weakly activating, ortho-, para-directing group.

Isothiocyanate (-NCS) Group: A deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group dominates the reactivity of the ring. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the -OH group. In this molecule, the positions ortho to the hydroxyl group are C-2 (occupied by the methyl group) and C-6. The position para to the hydroxyl group is C-4 (unsubstituted). The position C-6 is the most likely site for substitution due to the strong directing effect of the hydroxyl group and minimal steric hindrance compared to the position adjacent to the methyl group.

Typical EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in a suitable solvent. Substitution is expected primarily at the C-6 position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org The product would likely be 6-nitro-5-isothiocyanato-2-methylphenol.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Stability and Degradation Pathways under Various Chemical Environments

The stability of Phenol, 5-isothiocyanato-2-methyl-(9CI) is influenced by its constituent functional groups and their susceptibility to various chemical conditions, such as pH, temperature, and the presence of nucleophiles or oxidizing agents.

The isothiocyanate group is known to be reactive towards nucleophiles and can undergo hydrolysis, particularly in aqueous media. researchgate.net The rate of this degradation is often dependent on the pH of the solution. For instance, some isothiocyanates have been shown to degrade more rapidly in buffered solutions compared to deionized water. thaiscience.inforesearchgate.net The hydrolysis of the isothiocyanate group would likely lead to the formation of the corresponding amine, 5-amino-2-methylphenol, and thiocarbonic acid derivatives. The stability of isothiocyanates can also be affected by temperature, with higher temperatures generally accelerating degradation reactions. researchgate.net

The phenolic moiety is susceptible to oxidation, which can be initiated by enzymes, oxygen, or other oxidizing agents. nih.gov This can lead to the formation of quinone-type structures and subsequent polymerization, often resulting in colored degradation products. The rate and pathway of phenolic degradation are influenced by environmental factors such as temperature, pH, and oxygen availability. tandfonline.com For example, aerobic conditions typically favor the breakdown of phenols. tandfonline.com

Under different pH conditions, the stability of Phenol, 5-isothiocyanato-2-methyl-(9CI) is expected to vary. In acidic conditions, the isothiocyanate group might be more susceptible to hydrolysis. Conversely, under alkaline conditions, the deprotonation of the phenolic hydroxyl group could increase its susceptibility to oxidation. A study on benzyl (B1604629) isothiocyanate showed that its stability and the formation of conjugates were pH-dependent. nih.gov

Table 2: Predicted Stability and Degradation Products of Phenol, 5-isothiocyanato-2-methyl-(9CI) under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathway | Major Degradation Products |

| Acidic (Low pH) | Moderate to Low | Hydrolysis of isothiocyanate | 5-Amino-2-methylphenol, Carbon Disulfide, Hydrogen Sulfide |

| Neutral (pH ~7) | Moderate | Slow hydrolysis and oxidation | 5-Amino-2-methylphenol, Oxidized phenolic compounds |

| Alkaline (High pH) | Low | Enhanced oxidation of phenol, Hydrolysis of isothiocyanate | Quinone-type compounds, Polymeric materials, 5-Amino-2-methylphenol |

| Presence of Nucleophiles (e.g., amines, thiols) | Low | Nucleophilic addition to isothiocyanate | Thiourea derivatives |

| Oxidizing Conditions | Low | Oxidation of the phenol ring | Quinones and further oxidation products |

| Reducing Conditions | Relatively High | Isothiocyanate group can be reduced | Thioformamide derivatives |

Advanced Spectroscopic and Structural Characterization Techniques for Phenol, 5 Isothiocyanato 2 Methyl 9ci and Its Derivatives

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For "Phenol, 5-isothiocyanato-2-methyl-(9CI)," both ¹H and ¹³C NMR would provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing isothiocyanate group. The methyl group protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The isothiocyanate carbon (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 120-140 ppm. The aromatic carbons would appear in the typical downfield region for aromatic compounds (δ 110-160 ppm), with their specific shifts dictated by the attached functional groups. The carbon of the methyl group would be observed in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~20 |

| Ar-H | 6.8 - 7.3 | |

| -OH | Variable (broad) | |

| Ar-C (various) | 115 - 155 | |

| -N=C=S | 125 - 140 |

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy Applications for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "Phenol, 5-isothiocyanato-2-methyl-(9CI)" would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The characteristic and strong, sharp absorption of the isothiocyanate (-N=C=S) group would be expected in the 2000-2150 cm⁻¹ region. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the isothiocyanate group is typically Raman active and would give a strong signal. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | **Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Intensity |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000-2150 (strong, sharp) | Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Moderate |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| Methyl C-H | C-H Stretch | 2850-2960 | Moderate |

Note: These are estimated values and actual experimental data may vary.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For "Phenol, 5-isothiocyanato-2-methyl-(9CI)," high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The fragmentation pattern in the mass spectrum would be influenced by the stability of the resulting ions. Common fragmentation pathways could involve the loss of the isothiocyanate group or cleavage of the methyl group. The fragmentation of the aromatic ring itself could also lead to a series of characteristic ions.

Electronic Absorption and Fluorescence Spectroscopy for Chromophore and Fluorophore Characterization

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of "Phenol, 5-isothiocyanato-2-methyl-(9CI)" would show absorption bands corresponding to the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore. The presence of the hydroxyl, methyl, and isothiocyanate groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: To determine if the compound is fluorescent, an emission spectrum would be recorded after excitation at the absorption maximum. The fluorescence properties, including the quantum yield and lifetime, would depend on the rigidity of the molecule and the nature of its excited states. The presence of the isothiocyanate group might influence the fluorescence through non-radiative decay pathways.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "Phenol, 5-isothiocyanato-2-methyl-(9CI)" can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. This would offer an unambiguous confirmation of the molecular structure and its packing in the solid state.

Circular Dichroism for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. "Phenol, 5-isothiocyanato-2-methyl-(9CI)" itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then CD spectroscopy would be a valuable tool to characterize their stereochemical properties. The CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the chiral derivatives.

Computational Chemistry and Molecular Modeling Studies of Phenol, 5 Isothiocyanato 2 Methyl 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI). These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For Phenol, 5-isothiocyanato-2-methyl-(9CI), the electron-donating hydroxyl and methyl groups, along with the electron-withdrawing isothiocyanate group, are expected to significantly influence the energies of these frontier orbitals.

Furthermore, the Molecular Electrostatic Potential (MESP) surface can be mapped to identify electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. In the case of Phenol, 5-isothiocyanato-2-methyl-(9CI), the nitrogen and sulfur atoms of the isothiocyanate group are expected to be electron-rich, while the carbon atom of the same group would be electrophilic.

Table 1: Predicted Electronic Properties of Phenol, 5-isothiocyanato-2-methyl-(9CI) from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from such calculations.

Conformation Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformation analysis of Phenol, 5-isothiocyanato-2-methyl-(9CI) involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary sources of conformational flexibility in this molecule are the rotation of the hydroxyl and methyl groups attached to the phenol ring, and the rotation around the bond connecting the isothiocyanate group to the ring.

By mapping the potential energy surface (PES), computational methods can identify the most stable conformers (energy minima) and the energy barriers to their interconversion (saddle points). This analysis helps in understanding the preferred shapes of the molecule under different conditions. For instance, the orientation of the isothiocyanate group relative to the phenyl ring will be a key determinant of its steric and electronic interactions with other molecules. The presence of the methyl group ortho to the hydroxyl group may also introduce some steric hindrance, influencing the preferred orientation of the hydroxyl proton.

Table 2: Relative Energies of Possible Conformers of Phenol, 5-isothiocyanato-2-methyl-(9CI)

| Conformer | Dihedral Angle (°C-C-N=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Planar) | 0 | 0.0 | 65 |

| B (Perpendicular) | 90 | 2.5 | 10 |

| C (Anti-planar) | 180 | 0.2 | 25 |

Note: The data presented are hypothetical examples to illustrate the output of a conformational analysis study.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of Phenol, 5-isothiocyanato-2-methyl-(9CI) in a simulated environment, such as in a solvent like water or a lipid bilayer. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and interactions over time.

MD simulations are particularly useful for understanding how the solvent influences the conformation and dynamics of the molecule. For example, in an aqueous environment, the polar hydroxyl and isothiocyanate groups will likely form hydrogen bonds with water molecules, which can affect the molecule's conformational preferences and solubility. In contrast, in a nonpolar environment, intramolecular forces and steric effects might play a more dominant role in determining the molecular shape.

By analyzing the trajectories from MD simulations, various properties can be calculated, such as radial distribution functions to characterize the solvation shell around the molecule, and time correlation functions to understand the dynamics of specific molecular motions.

Ligand-Target Docking and Binding Energy Predictions (e.g., protein-ligand interactions)

A crucial aspect of understanding the potential biological activity of Phenol, 5-isothiocyanato-2-methyl-(9CI) is to identify its potential protein targets and predict how it might bind to them. Isothiocyanates are known to interact with various proteins, often through covalent modification of cysteine residues. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein.

Docking algorithms sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and provides an estimate of the binding free energy. For Phenol, 5-isothiocyanato-2-methyl-(9CI), docking studies could be performed against a panel of known isothiocyanate-binding proteins to predict its potential biological targets. nih.gov

Following docking, more rigorous methods like molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) or free energy perturbation (FEP) can be used to obtain more accurate predictions of the binding energy. These calculations take into account factors such as solvation effects and entropic contributions to binding.

Table 3: Predicted Binding Affinities of Phenol, 5-isothiocyanato-2-methyl-(9CI) with Potential Protein Targets

| Protein Target | Predicted Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| Keap1 | Covalent modification of Cys151 | -8.5 | Cys151, Ser508, Tyr525 |

| Tubulin | Non-covalent interaction in colchicine (B1669291) binding site | -7.2 | Cys241, Leu248, Asn258 |

| p53 | Interaction with mutant p53 core domain | -6.8 | Cys124, Met243, Arg282 |

Note: This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of phenol or isothiocyanate derivatives, it is possible to predict the activity of new compounds, such as Phenol, 5-isothiocyanato-2-methyl-(9CI), and to gain insights into the structural features that are important for their function.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

A well-validated QSAR model can be used to predict the biological activity of Phenol, 5-isothiocyanato-2-methyl-(9CI) and to understand how modifications to its structure, such as changing the substitution pattern on the phenyl ring, might affect its activity.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can also be employed to predict the potential reaction pathways of Phenol, 5-isothiocyanato-2-methyl-(9CI) and to understand the factors that govern its reactivity and selectivity. The isothiocyanate group is a versatile functional group that can undergo a variety of reactions, such as addition of nucleophiles to the central carbon atom.

By using quantum chemical methods, it is possible to calculate the activation energies for different potential reaction pathways. The reaction pathway with the lowest activation energy is generally the most likely to occur. This type of analysis can be used to predict the products of a reaction and to understand why a particular reaction is favored over others. For example, in silico studies could be used to investigate the reaction of Phenol, 5-isothiocyanato-2-methyl-(9CI) with biological nucleophiles like the thiol group of cysteine or the amino group of lysine (B10760008), providing insights into its mechanism of action at the molecular level.

Bioconjugation and Bioorthogonal Chemistry Applications of Phenol, 5 Isothiocyanato 2 Methyl 9ci

Strategies for Covalent Attachment to Biomolecules (Proteins, Peptides, Nucleic Acids)

The primary strategy for the covalent attachment of Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI) to biomolecules revolves around the reactivity of its isothiocyanate group.

The isothiocyanate group (–N=C=S) of Phenol, 5-isothiocyanato-2-methyl-(9CI) is an amine-reactive moiety. It readily reacts with primary amino groups (–NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.5-9.5) to ensure that the primary amines are in their deprotonated, nucleophilic state.

The general reaction mechanism involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group, followed by proton transfer to form the thiourea bond. This robust and efficient conjugation method is a cornerstone of bioconjugation chemistry.

Table 1: General Conditions for Amine-Reactive Conjugation with Isothiocyanates

| Parameter | Condition | Rationale |

| pH | 8.5 - 9.5 | Deprotonation of primary amines to enhance nucleophilicity. |

| Temperature | 4 - 25 °C | To balance reaction rate and biomolecule stability. |

| Buffer | Amine-free (e.g., borate, carbonate) | To prevent reaction of the isothiocyanate with buffer components. |

| Biomolecule Concentration | Dependent on specific application | Higher concentrations can increase conjugation efficiency. |

| Isothiocyanate Concentration | Molar excess relative to biomolecule | To drive the reaction to completion. |

While traditional isothiocyanate conjugation targets all accessible primary amines, leading to a heterogeneous mixture of labeled products, modern bioconjugation strives for site-specificity. Although no specific literature details the use of Phenol, 5-isothiocyanato-2-methyl-(9CI) in site-specific methodologies, its isothiocyanate group could potentially be employed in such strategies.

These methods often involve the genetic introduction of a uniquely reactive handle into the biomolecule, such as an unnatural amino acid with a bioorthogonal functional group. Alternatively, enzymatic modifications can be used to introduce a specific reactive site. If a primary amine were to be uniquely positioned on a biomolecule through such techniques, Phenol, 5-isothiocyanato-2-methyl-(9CI) could then be used for its site-specific modification.

Development as a Fluorescent Tag or Reporter Probe

There is no direct evidence in the reviewed literature of Phenol, 5-isothiocyanato-2-methyl-(9CI) being used as a fluorescent tag or reporter probe. The intrinsic fluorescence of the 2-methylphenol moiety is not typically strong enough for robust detection in biological systems. For a molecule to be an effective fluorescent probe, it generally requires a more extensive conjugated π-system to achieve a high quantum yield and a suitable excitation and emission profile.

However, the phenolic hydroxyl group could potentially be modified with a fluorophore before or after conjugation to a biomolecule. This would result in a multi-functional molecule, but the fluorescence would not be an inherent property of Phenol, 5-isothiocyanato-2-methyl-(9CI) itself.

Integration into Chemo- and Optogenetic Tools

Currently, there is no available research indicating the integration of Phenol, 5-isothiocyanato-2-methyl-(9CI) into chemo- or optogenetic tools. These advanced techniques typically rely on genetically encoded protein domains that can be controlled by small molecules or light. While the isothiocyanate group could be used to attach this compound to a protein of interest, the compound itself does not possess known photo- or chemo-responsive properties that would make it a suitable component of such tools.

Functionalization of Polymeric Nanocarriers and Biocompatible Materials

The functionalization of polymeric nanocarriers and biocompatible materials often involves the introduction of reactive groups on their surfaces to facilitate the attachment of targeting ligands, drugs, or imaging agents. The isothiocyanate group of Phenol, 5-isothiocyanato-2-methyl-(9CI) could be utilized to conjugate it to amine-functionalized nanocarriers or materials.

For instance, polymers containing primary amine groups, such as polyethylene (B3416737) glycol (PEG) with a terminal amine, could be reacted with Phenol, 5-isothiocyanato-2-methyl-(9CI). This would result in a surface decorated with the 5-isothiocyanato-2-methylphenol moiety. The purpose of such a modification would depend on the desired properties of the final material, such as altered hydrophobicity or the introduction of a phenolic group for further chemical modifications.

Table 2: Potential Polymeric Nanocarriers for Functionalization

| Nanocarrier Type | Common Amine-Containing Polymers | Potential Application of Functionalization |

| Liposomes | Amine-terminated PEG-lipids | Targeting ligand attachment |

| Polymeric Micelles | Poly(L-lysine), Chitosan | Drug delivery, bio-imaging |

| Dendrimers | Polyamidoamine (PAMAM) | Gene delivery, diagnostics |

| Solid Nanoparticles | Amine-functionalized silica (B1680970) or polystyrene | Chromatography, sensing |

Design of Affinity Reagents for Target Capture and Purification

Affinity chromatography is a powerful technique for the purification of biomolecules from complex mixtures. This method relies on the specific interaction between an immobilized ligand and its target molecule. Phenol, 5-isothiocyanato-2-methyl-(9CI) could be used to create affinity reagents by immobilizing it onto a solid support.

The isothiocyanate group would serve as the reactive handle to covalently attach the molecule to an amine-functionalized chromatography resin, such as agarose (B213101) beads. Once immobilized, the 2-methylphenol part of the molecule would be exposed and could potentially act as a weak affinity ligand for proteins that have a binding pocket for phenolic structures. However, the specificity and affinity of such an interaction would likely be low, and more specific affinity ligands are generally preferred for high-purity isolations.

Investigations into the Biological Activity and Mechanistic Roles of Phenol, 5 Isothiocyanato 2 Methyl 9ci Derivatives in in Vitro Systems

Modulation of Enzyme Activity and Kinetic Analysis (e.g., inhibition, activation)

Derivatives of Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI) are anticipated to modulate the activity of various enzymes, a characteristic well-documented for isothiocyanates and phenolic compounds. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues, such as cysteine, in enzyme active sites, often leading to inhibition.

One of the primary targets for many isothiocyanates is the cyclooxygenase (COX) family of enzymes, which are pivotal in the inflammatory process. Studies on other isothiocyanates have demonstrated potent and selective inhibition of COX-2. For instance, certain synthetic isothiocyanate derivatives have shown high selectivity indexes for COX-2 over COX-1, suggesting a potential anti-inflammatory effect with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Furthermore, isothiocyanates have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Phenyl isothiocyanate and its derivatives have shown promising inhibitory activity against these enzymes. nih.gov For example, 2-methoxyphenyl isothiocyanate exhibited significant inhibition of acetylcholinesterase, while 3-methoxyphenyl (B12655295) isothiocyanate was a notable inhibitor of butyrylcholinesterase. nih.gov

The phenolic moiety also contributes to the potential for enzyme modulation. Phenolic compounds are known to interact with a wide range of enzymes, often through hydrogen bonding and hydrophobic interactions.

| Enzyme Target | Type of Modulation | Example Inhibitor (Related Compound) | IC50/Inhibition % |

| Cyclooxygenase-2 (COX-2) | Inhibition | Phenyl isothiocyanate | ~99% at 50 µM |

| Acetylcholinesterase (AChE) | Inhibition | 2-Methoxyphenyl isothiocyanate | IC50 of 0.57 mM |

| Butyrylcholinesterase (BChE) | Inhibition | 3-Methoxyphenyl isothiocyanate | 49.2% at 1.14 mM |

Receptor Binding and Ligand-Receptor Interaction Studies

The structural features of Phenol, 5-isothiocyanato-2-methyl-(9CI) derivatives suggest potential interactions with various cellular receptors. The phenolic hydroxyl group is a key pharmacophore for binding to certain receptors, including nuclear hormone receptors and neurotransmitter receptors.

Phenolic compounds have also been identified as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Certain flavonoids, a class of polyphenolic compounds, have been shown to bind to the benzodiazepine (B76468) site on the GABA-A receptor, exhibiting anxiolytic and sedative effects. nih.gov

| Receptor Target | Potential Interaction | Key Structural Moiety | Example Ligand (Related Compound) |

| Estrogen Receptor (ERα) | Hydrogen bonding | Phenolic hydroxyl | Monohydroxy phenolic compounds |

| GABA-A Receptor | Allosteric modulation | Phenolic structure | Flavonoids |

| Liver X Receptor (LXR) | Modulation | Phenolic structure | Various dietary phenolics |

| Retinoid X Receptor (RXR) | Modulation | Phenolic structure | Various dietary phenolics |

Interaction with Cellular Components (e.g., organelles, macromolecules)

The high reactivity of the isothiocyanate group makes derivatives of Phenol, 5-isothiocyanato-2-methyl-(9CI) likely to interact with a variety of cellular macromolecules, particularly proteins. Isothiocyanates are electrophiles that readily form covalent bonds with nucleophilic groups, most notably the sulfhydryl group of cysteine residues and the amino group of lysine (B10760008) residues in proteins. nih.gov

One significant intracellular target of isothiocyanates is tubulin, the protein subunit of microtubules. Covalent binding of isothiocyanates to tubulin can disrupt microtubule dynamics, which is essential for cell division, motility, and intracellular transport. nih.gov This interaction is a proposed mechanism for the anti-cancer activity of some isothiocyanates. nih.gov

Isothiocyanates also readily conjugate with glutathione (B108866) (GSH), a major intracellular antioxidant. This conjugation, often catalyzed by glutathione S-transferases (GSTs), can lead to the depletion of cellular GSH, thereby increasing oxidative stress. researchgate.net However, this interaction is also a key step in the metabolic detoxification and excretion of isothiocyanates. researchgate.net

The lipophilicity of these compounds allows them to penetrate cell membranes and distribute within the cell, potentially interacting with proteins in various organelles. researchgate.net

| Cellular Component | Type of Interaction | Consequence of Interaction |

| Proteins (e.g., Tubulin) | Covalent modification (thiocarbamation) | Disruption of microtubule function, apoptosis induction |

| Glutathione (GSH) | Conjugation | Depletion of cellular antioxidant capacity, metabolic clearance |

| Cellular Membranes | Passive diffusion | Intracellular accumulation |

Pathway Elucidation and Signaling Cascade Perturbation in Cell Lines

Derivatives of Phenol, 5-isothiocyanato-2-methyl-(9CI) are expected to perturb multiple intracellular signaling pathways, a hallmark of bioactive isothiocyanates and phenolic compounds. These interactions can lead to a wide range of cellular responses, including changes in gene expression, cell cycle arrest, and apoptosis.

A key pathway modulated by many isothiocyanates is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant and detoxification response. mdpi.com Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases and NAD(P)H:quinone oxidoreductase 1. nih.gov

Isothiocyanates have also been shown to influence major signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.net These pathways are central to the regulation of cell proliferation, survival, and apoptosis. Perturbation of these pathways by isothiocyanate derivatives can contribute to their anti-cancer effects. researchgate.net

Furthermore, the modulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, has been observed for both isothiocyanates and phenolic compounds. nih.govnews-medical.net

| Signaling Pathway | Effect of Perturbation | Key Molecular Target |

| Keap1-Nrf2 | Activation of antioxidant and detoxification gene expression | Keap1 |

| MAPK | Modulation of cell proliferation and apoptosis | Various kinases in the cascade |

| PI3K/Akt | Inhibition of cell survival signals | Akt and other pathway components |

| NF-κB | Inhibition of pro-inflammatory and pro-survival signals | IκB kinase (IKK) and other components |

Application as Chemical Probes for Biological Target Identification

The reactive nature of the isothiocyanate group makes derivatives of Phenol, 5-isothiocyanato-2-methyl-(9CI) potentially useful as chemical probes for identifying and studying their biological targets. The covalent and often irreversible binding of isothiocyanates to proteins allows for the labeling and subsequent identification of these target proteins.

One approach involves synthesizing a derivative that incorporates a reporter tag, such as a biotin (B1667282) or a fluorescent molecule, while retaining the isothiocyanate functionality. nih.gov This tagged probe can be introduced to cells or cell lysates, where it will covalently bind to its protein targets. The tagged proteins can then be isolated using affinity chromatography (e.g., with streptavidin beads for a biotin tag) and identified by mass spectrometry. nih.gov

Another strategy utilizes radiolabeled isothiocyanates (e.g., with 14C or 3H). After treating cells with the radiolabeled probe, the proteins are separated by two-dimensional gel electrophoresis, and the radiolabeled protein spots are identified by autoradiography and subsequently excised for identification by mass spectrometry. nih.gov

Fluorescein isothiocyanate (FITC) is a widely used isothiocyanate derivative for fluorescently labeling proteins and other biomolecules for various applications, including flow cytometry and fluorescence microscopy. mdpi.com This demonstrates the utility of the isothiocyanate group in creating chemical probes.

| Probe Type | Methodology | Application |

| Biotinylated Isothiocyanate | Affinity purification followed by mass spectrometry | Identification of protein binding partners |

| Radiolabeled Isothiocyanate | 2D-gel electrophoresis and autoradiography | Identification of protein binding partners |

| Fluorescent Isothiocyanate | Fluorescence microscopy, flow cytometry | Visualization of labeled molecules and cellular structures |

Preclinical In Vivo Studies in Model Organisms (excluding human trials)

Pharmacokinetic studies of isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) in rats have revealed important principles regarding their absorption, distribution, metabolism, and excretion. nih.govnih.govresearchgate.net

Following oral administration, isothiocyanates are generally well-absorbed. nih.gov They can be rapidly distributed to various tissues, with the specific distribution pattern influenced by the chemical structure of the side chain. nih.gov For example, a comparative study in F344 rats showed that 6-phenylhexyl isothiocyanate (PHITC) had a longer elimination half-life and a greater area under the concentration-time curve in the lungs compared to PEITC, which may contribute to its higher chemopreventive potency in this organ. nih.gov

The metabolism of isothiocyanates primarily occurs through the mercapturic acid pathway, starting with conjugation to glutathione. nih.gov These conjugates are then further processed and ultimately excreted, primarily in the urine. nih.gov

The table below summarizes pharmacokinetic parameters for PEITC in rats from a representative study.

| Pharmacokinetic Parameter | Value (for PEITC in rats) |

| Oral Bioavailability | High |

| Protein Binding | High |

| Peak Plasma Concentration (Cmax) | Dose-dependent |

| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours (in human subjects after watercress consumption) |

| Elimination Half-life (t1/2) | ~4.9 hours (in human subjects after watercress consumption) |

It is important to note that these values are for a related compound and would likely differ for derivatives of Phenol, 5-isothiocyanato-2-methyl-(9CI). The presence of the phenolic hydroxyl group could influence metabolism and excretion patterns.

Therefore, it is not possible to provide an article on its biological activity and mechanistic roles in in vitro systems with a focus on preclinical efficacy, as no research data on this particular subject has been published in the accessible scientific domain. Further research would be required to investigate the potential therapeutic effects and mechanisms of action of this compound.

Analytical and Sensing Applications of Phenol, 5 Isothiocyanato 2 Methyl 9ci

Development of Spectroscopic Detection Methods

The inherent spectroscopic properties of Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI) and its reactivity can be harnessed to develop a range of detection methods. The aromatic ring and the isothiocyanate group are chromophoric and fluorogenic upon reaction, respectively, which forms the basis for UV-Vis and fluorescence-based assays. Furthermore, the isothiocyanate group's ability to bind to metallic surfaces makes it a candidate for ultrasensitive detection using Surface-Enhanced Raman Scattering (SERS).

The aromatic nature of Phenol, 5-isothiocyanato-2-methyl-(9CI) allows for its direct detection using UV-Vis spectroscopy. The electronic transitions within the benzene (B151609) ring and the isothiocyanate group result in characteristic absorption bands. While the compound itself may exhibit native fluorescence, its true potential in fluorescence-based assays lies in its ability to act as a derivatizing agent. The isothiocyanate group readily reacts with primary and secondary amines, such as those found in amino acids and proteins, to form fluorescently active thiourea (B124793) derivatives. This reaction is the cornerstone of the well-established Edman degradation for peptide sequencing, which utilizes a similar compound, phenyl isothiocyanate.

The derivatization reaction not only introduces a fluorescent tag but also can be used to selectively label and quantify specific analytes in a complex mixture. The resulting fluorescence intensity would be directly proportional to the concentration of the analyte of interest.

Table 1: Hypothetical Spectroscopic Properties

| Property | Value |

|---|---|

| UV-Vis Absorption Maximum (λmax) | 254 nm |

| Molar Absorptivity (ε) | 1.5 x 104 M-1cm-1 |

| Fluorescence Excitation (post-derivatization) | 350 nm |

| Fluorescence Emission (post-derivatization) | 510 nm |

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for detecting molecules at extremely low concentrations. The isothiocyanate group in Phenol, 5-isothiocyanato-2-methyl-(9CI) can form a strong covalent bond with noble metal surfaces, such as gold and silver nanoparticles. This interaction brings the molecule into close proximity with the plasmonically active surface, leading to a massive enhancement of its Raman signal.

This property could be exploited for the development of SERS-based sensors for a variety of applications. For instance, by functionalizing gold nanoparticles with Phenol, 5-isothiocyanato-2-methyl-(9CI), a highly sensitive SERS probe could be created. Changes in the Raman spectrum of the compound upon interaction with an analyte could be used for qualitative and quantitative analysis.

Chromatographic Separation and Quantification in Complex Matrices (excluding human clinical samples)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating and quantifying components in a mixture. Due to its aromatic nature, Phenol, 5-isothiocyanato-2-methyl-(9CI) can be readily detected by UV detectors in HPLC systems.

More significantly, its role as a pre-column derivatization agent is of great interest. Similar to phenyl isothiocyanate, it can be used to tag analytes that lack a strong chromophore, such as amino acids, peptides, and certain pharmaceuticals, making them detectable by UV or fluorescence detectors. sigmaaldrich.comfinechem-mirea.rugoogle.comnih.govnih.gov This approach enhances the sensitivity and selectivity of the HPLC method. For instance, in environmental analysis, this could be applied to the quantification of amino acids in fermentation broths or agricultural samples.

Table 2: Hypothetical HPLC Method Parameters for Derivatized Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Acetate Buffer (pH 5.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Electrochemical Sensing Platform Development

The electrochemical properties of Phenol, 5-isothiocyanato-2-methyl-(9CI) offer another avenue for the development of sensing platforms. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. This redox behavior can be monitored using techniques such as cyclic voltammetry and differential pulse voltammetry.

An electrode surface could be modified with this compound to create a selective sensor. The isothiocyanate group can be used to anchor the molecule to the electrode surface, while the phenolic group provides the electrochemical signal. The interaction of an analyte with the immobilized Phenol, 5-isothiocyanato-2-methyl-(9CI) could lead to a measurable change in the electrochemical response, such as a shift in the peak potential or a change in the peak current.

Integration into Biosensors and Chemosensors for Specific Analytes

The reactivity of the isothiocyanate group makes Phenol, 5-isothiocyanato-2-methyl-(9CI) an excellent candidate for integration into biosensors and chemosensors. This group can form stable covalent bonds with amine groups on biomolecules like antibodies, enzymes, and DNA.

For example, it could be used to label an antibody for use in an immunoassay. The phenolic group could then be used as a signaling element, either through its electrochemical properties or by participating in a colorimetric or fluorometric reaction. Similarly, it could be used to functionalize nanoparticles for targeted sensing applications. acs.orgdntb.gov.uaresearchgate.netgoogle.comresearchgate.net

In the realm of chemosensors, the molecule could be incorporated into a polymer matrix or attached to a solid support. The interaction of a specific analyte with the phenolic or isothiocyanate group could induce a change in the sensor's optical or electrical properties, allowing for detection.

Quality Control and Impurity Profiling in Research Materials

For any chemical compound used in research and development, robust analytical methods for quality control and impurity profiling are essential. For Phenol, 5-isothiocyanato-2-methyl-(9CI), a combination of chromatographic and spectroscopic techniques would be employed.

HPLC with UV detection would be the primary method for determining the purity of the compound. A gradient elution method could separate the main compound from any starting materials, by-products, or degradation products. The identity of the main peak could be confirmed by mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure of the compound and to identify any structural isomers or impurities. researchgate.net Infrared (IR) spectroscopy would be used to verify the presence of the key functional groups, namely the hydroxyl (-OH), isothiocyanate (-N=C=S), and aromatic C-H bonds.

Table 3: Key Analytical Techniques for Quality Control

| Technique | Purpose |

|---|---|

| HPLC-UV/MS | Purity assessment and identification of impurities |

| ¹H and ¹³C NMR | Structural confirmation and identification of structural isomers |

| FT-IR | Functional group analysis |

| Melting Point | Physical property characterization and purity check |

| Elemental Analysis | Confirmation of elemental composition |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phenol, 5-isothiocyanato-2-methyl-(9CI) |

| Phenyl isothiocyanate |

| Gold |

| Silver |

| Amino acids |

| Peptides |

| Proteins |

| Antibodies |

| Enzymes |

Advanced Materials Science and Polymer Functionalization

Incorporation into Polymeric Matrices for Smart Materials

The covalent integration of Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI) into polymer matrices is a key strategy for creating "smart materials" that can respond to external stimuli. The isothiocyanate group readily reacts with polymers containing nucleophilic functional groups, such as hydroxyls or amines, to form a stable, covalently bonded structure. nih.govresearchgate.net This process allows for the precise incorporation of the phenolic moiety throughout the polymer backbone or as pendant groups.

Smart materials derived from this functionalization can exhibit responsiveness to various stimuli, including pH, temperature, or specific analytes. The phenolic group can impart pH-responsive properties due to its acidic proton. In different pH environments, the protonation state of the phenol can change, altering the polymer's conformation, solubility, or hydrophilic/hydrophobic balance. For instance, in a hydrogel matrix, changes in pH could trigger swelling or shrinking, enabling its use as a sensor or in controlled-release systems. The development of such stimuli-responsive polymers is a rapidly growing field, with applications ranging from biomedicine to soft robotics. nih.gov

Table 1: Potential Stimuli-Responsive Applications based on Functional Group Reactivity

| Stimulus | Mechanism of Action | Potential Application |

| pH | The phenolic hydroxyl group can be deprotonated at higher pH, altering the charge and hydrophilicity of the polymer matrix. | pH-triggered drug delivery, environmental sensors. |

| Analyte | The phenolic ring can be engineered for specific molecular recognition, leading to a conformational change upon binding. | Biosensors, diagnostic materials. |

| Temperature | Incorporation into temperature-responsive polymers can modulate the lower critical solution temperature (LCST). | Thermo-responsive hydrogels, smart coatings. |

Surface Modification and Coating Applications

Surface functionalization is critical for tailoring the interface between a material and its environment. Phenol, 5-isothiocyanato-2-methyl-(9CI) serves as an effective agent for surface modification due to the robust reactivity of the isothiocyanate group. nih.govmdpi.com Surfaces rich in amine or hydroxyl groups, such as those on certain polymers, silica (B1680970), or metal oxides, can be covalently modified. This "grafting-to" approach creates a durable coating that alters the surface's chemical and physical properties. mdpi.com

For example, grafting this compound onto a polymer surface can change its wettability, adhesion, and biocompatibility. The phenolic component might introduce antioxidant properties to the surface, protecting the underlying material from oxidative degradation. nih.gov In biomedical applications, such modified surfaces can be used to control protein adsorption and cellular adhesion, which is crucial for medical implants and tissue engineering scaffolds. tuni.fi The reaction is often straightforward, proceeding under mild conditions without the need for toxic catalysts, making it an attractive method for creating functional coatings. mdpi.com

Nanomaterial Functionalization for Enhanced Properties

The functionalization of nanomaterials is a key step in unlocking their full potential in various technological fields. The isothiocyanate group of Phenol, 5-isothiocyanato-2-methyl-(9CI) provides a powerful tool for covalently attaching this molecule to the surface of various nanoparticles, including those made of silica, silver, and gold. mdpi.commdpi.comnih.govnih.gov This surface modification can enhance the stability of the nanoparticles in different media and introduce new functionalities.

For instance, functionalizing mesoporous silica nanoparticles (MSNs) with isothiocyanate groups creates a chemically stable and water-tolerant platform that can readily react with primary amines. mdpi.comnih.govnih.gov This allows for the subsequent attachment of a wide range of molecules, such as targeting ligands or imaging agents. The phenolic group on Phenol, 5-isothiocyanato-2-methyl-(9CI) could further provide specific properties, such as fluorescence quenching/enhancement when attached to plasmonic nanoparticles like gold or silver, making them suitable for use in advanced biosensing and imaging applications. mdpi.comnih.gov

Table 2: Research Findings on Isothiocyanate-Functionalized Nanomaterials

| Nanomaterial | Isothiocyanate Compound Used | Key Finding | Reference |

| Poly(lactide-co-glycolide) Particles | Fluorescein isothiocyanate | Facile, one-step covalent attachment to the PVA emulsifier on the particle surface, enabling functionalization. | nih.gov |

| Silver Nanoparticles (AgNPs) | Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate (RITC) | Synthesis of stable systems with both plasmonic and fluorescence properties, confirmed by SR-XPS. | mdpi.com |

| Gold Nanoparticles (AuNPs) | Rhodamine B isothiocyanate (RITC) | Fine control over the plasmonic response of nanoparticles by modulating the quantity of dye molecules on the surface. | nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | Amine-functionalized MSNs converted to isothiocyanates | Created chemically stable, water-tolerant nanoparticles that readily react with primary amines for further modification. | mdpi.comnih.govnih.gov |

| Silicon Nanoparticles (SiNPs) | Isothiocyanate-capped SiNPs | Successful functionalization confirmed by FTIR and XPS, enabling studies of cellular uptake. | rsc.org |

Development of Novel Functional Polymers and Hybrid Materials

Beyond modifying existing materials, Phenol, 5-isothiocyanato-2-methyl-(9CI) can be used as a monomer or a cross-linking agent in the synthesis of entirely new functional polymers and hybrid materials. The isothiocyanate group can participate in polymerization reactions, for example, through copolymerization with episulfides to create sulfur-rich polymers. acs.org Such polymers are of interest for applications in optics and energy storage due to their high refractive index and electrochemical properties.

The bifunctional nature of the molecule, possessing both an isothiocyanate and a phenol group, allows for the creation of cross-linked networks. The isothiocyanate can react with a diamine or diol, while the phenolic group remains available for secondary cross-linking reactions or to impart specific properties to the resulting polymer network. This can lead to the formation of robust thermosets or gels with tailored mechanical and chemical properties. The reaction of isothiocyanates with cyclic amidines can also lead to the formation of zwitterionic structures, which can form strongly cross-linked networks through ionic interactions, resulting in materials with improved thermal stability and solvent resistance. core.ac.uk The development of such novel polymers and hybrid materials opens up new possibilities for advanced applications in diverse fields.

Future Research Directions and Emerging Paradigms for Phenol, 5 Isothiocyanato 2 Methyl 9ci

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research would necessitate the development of novel and efficient synthetic pathways to produce Phenol (B47542), 5-isothiocyanato-2-methyl-(9CI). A primary focus would be on creating sustainable and environmentally friendly methods, often referred to as green chemistry. This could involve exploring enzymatic catalysis or flow chemistry techniques to minimize waste and energy consumption. The development of a scalable synthesis would be a critical first step to enable further investigation of its properties and potential applications.

Rational Design of Highly Selective and Potent Probes

The isothiocyanate group is known for its reactivity with nucleophiles, particularly the amine and thiol groups found in proteins. This reactivity could be harnessed to design highly selective and potent chemical probes. Future research could focus on computational modeling and structure-activity relationship (SAR) studies to predict and optimize the binding of Phenol, 5-isothiocyanato-2-methyl-(9CI) to specific biological targets. The goal would be to develop probes that can be used to study the function of these targets within complex biological systems.

Integration with Advanced Imaging Modalities (e.g., multimodal probes)

Assuming the successful development of selective probes, a significant area of future research would be their integration with advanced imaging techniques. This could involve modifying the structure of Phenol, 5-isothiocyanato-2-methyl-(9CI) to include fluorophores or other reporter molecules, creating multimodal probes. These probes could then be used in techniques like fluorescence microscopy, positron emission tomography (PET), or magnetic resonance imaging (MRI) to visualize biological processes and the distribution of the compound in living organisms.

Applications in Synthetic Biology and Bio-Inspired Systems

The unique reactivity of the isothiocyanate group could also find applications in the burgeoning field of synthetic biology. Researchers could explore the use of Phenol, 5-isothiocyanato-2-methyl-(9CI) to create novel bio-inspired systems, such as artificial enzymes or biosensors. By incorporating the compound into engineered biological circuits, it might be possible to control cellular processes or detect specific molecules with high sensitivity.

Expansion of Mechanistic Studies for Broader Biological Understanding

A fundamental aspect of future research would be to conduct in-depth mechanistic studies to understand how Phenol, 5-isothiocyanato-2-methyl-(9CI) interacts with biological systems. This would involve identifying its specific molecular targets and elucidating the downstream effects of these interactions. Techniques such as proteomics, metabolomics, and transcriptomics could be employed to gain a comprehensive understanding of its mechanism of action.

Development of Advanced Analytical Tools Based on the Compound's Reactivity

The reactivity of the isothiocyanate functional group could be exploited to develop novel analytical tools. For instance, Phenol, 5-isothiocyanato-2-methyl-(9CI) could be used as a derivatizing agent to facilitate the detection and quantification of specific biomolecules, such as amino acids or peptides, using techniques like mass spectrometry or high-performance liquid chromatography (HPLC). This could lead to the development of new diagnostic or research methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.